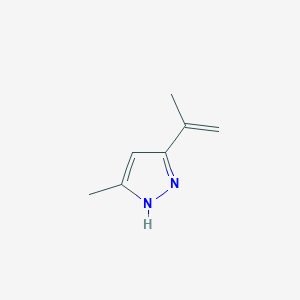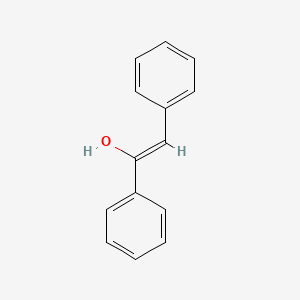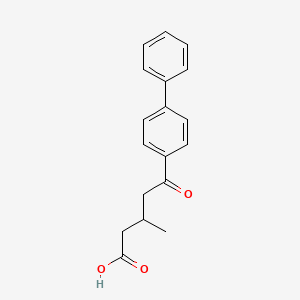
5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.3384 g/mol . This compound is characterized by the presence of a biphenyl group, a methyl group, and a keto group within its structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, coupling reactions, and purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is employed in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl group allows for interactions with aromatic systems, while the keto group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and exert its effects in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid: This compound has similar structural features and is used in labeling amino acids.
5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: Used in the synthesis of PEG-tetrazine macromers for 3D cell culture.
Uniqueness
5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its biphenyl structure provides stability and versatility in various chemical reactions, making it valuable in research and industrial applications .
Propriétés
Numéro CAS |
7320-97-0 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
3-methyl-5-oxo-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C18H18O3/c1-13(12-18(20)21)11-17(19)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21) |
Clé InChI |
AFGNBPYPCPUOEN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



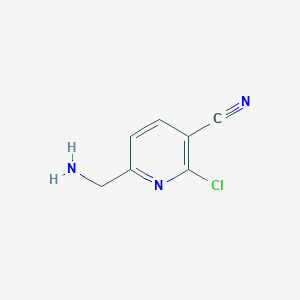
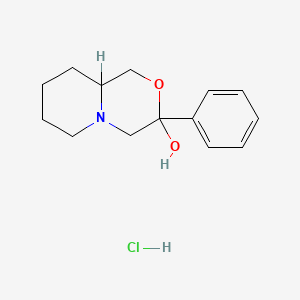
![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)

![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)


![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)

